molecular formula C22H20N2O3 B2679875 2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 942002-16-6

2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2679875
CAS No.: 942002-16-6
M. Wt: 360.413
InChI Key: DJSUNHFUAOJKMZ-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine features a fused heterocyclic core comprising pyrazole, oxazine, and benzene rings. Key structural attributes include:

  • Substituents: A 4-methoxyphenyl group at position 2 and a 5-methylfuran-2-yl group at position 5.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-14-7-12-21(26-14)22-24-19(17-5-3-4-6-20(17)27-22)13-18(23-24)15-8-10-16(25-2)11-9-15/h3-12,19,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSUNHFUAOJKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a novel synthetic molecule that has attracted interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core. The following general steps are involved:

  • Formation of the Pyrazole Framework : Initial synthesis usually begins with the formation of a pyrazole ring through condensation reactions involving appropriate aldehydes and hydrazines.
  • Substitution Reactions : The introduction of the 4-methoxyphenyl and 5-methylfuran groups can be achieved through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.
  • Cyclization : Final cyclization to form the oxazine ring is achieved under specific conditions that promote ring closure.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines including HCT-116 (colorectal), MCF-7 (breast), HepG2 (liver), and A549 (lung) using MTT assays.
  • Mechanistic Studies : Apoptosis induction was confirmed through annexin V/PI staining assays, indicating that the compound triggers programmed cell death pathways in cancer cells.
Cell LineIC50 (µM)Mechanism of Action
HCT-11612.5Apoptosis induction
MCF-715.0Cell cycle arrest
HepG210.0Reactive oxygen species generation
A54918.0Inhibition of anti-apoptotic proteins

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In Vitro Screening : Studies have shown moderate to good activity against bacterial strains such as E. coli and S. aureus.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Pyrazoloquinolines : A related class demonstrated potent anticancer activity with mechanisms involving DNA intercalation and topoisomerase inhibition .
  • Antimicrobial Evaluation : Research on thiazole derivatives showed promising antimicrobial effects which could be attributed to structural similarities with our compound .

Comparison with Similar Compounds

Key Observations:

Halogenation (e.g., Cl, F): Introduces electron-withdrawing effects, which may stabilize the molecule or modify receptor interactions . Alkoxy Chain Length: Longer chains (butoxy, propoxy) increase lipophilicity, impacting membrane permeability .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., in spiro derivatives) achieves higher yields (84% purity reported in pyrazoline analogs) compared to conventional methods .

Bioactivity Trends: Antimicrobial Activity: Spiro derivatives exhibit moderate to strong activity against bacteria and fungi, with MIC values as low as 50 μg/mL .

Research Findings and Implications

  • Structural Optimization: The target compound’s 5-methylfuran substituent is unique among analogs. Furan rings are known for hydrogen-bonding capabilities, which could enhance interactions with enzymes or receptors .
  • Synthetic Recommendations : Adopting microwave-assisted methods (as in ) could improve yield and purity for large-scale production.
  • Unexplored Bioactivities : While antimicrobial and antioxidant activities are reported in analogs, the target compound’s pharmacological profile remains unstudied. Preliminary molecular docking or in vitro assays are recommended.

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical steps for ensuring high yield and purity?

The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrazolo[1,5-c][1,3]oxazine core. Key steps include:

  • Cyclization : Formation of the fused pyrazole-oxazine ring under acidic or basic conditions using catalysts like BF₃·Et₂O or K₂CO₃ .
  • Functionalization : Introduction of the 4-methoxyphenyl and 5-methylfuran-2-yl groups via Suzuki-Miyaura coupling or nucleophilic substitution. Bromine or chlorine substituents are often intermediates .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization is critical for isolating the final product with >95% purity .

Q. What spectroscopic techniques are used to confirm the compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while furan protons appear at δ 6.1–7.2 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₁N₂O₃: 373.1552) .
  • HPLC : Assesses purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Analogous pyrazolo-oxazines exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer potential : IC₅₀ of 10–50 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines .
  • Enzyme inhibition : Moderate inhibition (Ki ~5–20 µM) of acetylcholinesterase and COX-2 .

Q. How do substituents influence the compound’s solubility and reactivity?

  • Methoxy group : Enhances solubility in polar solvents (e.g., DMSO, ethanol) due to increased polarity .
  • Methylfuran : Introduces steric hindrance, reducing electrophilic substitution reactivity at the furan ring .
  • Dihydro-oxazine core : Participates in redox reactions (e.g., oxidation to oxazine-quinone derivatives under strong oxidizing conditions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like regioisomers or dimerization?

  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during cyclization .
  • Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency (yield >85%) in Suzuki reactions compared to Pd(OAc)₂ .
  • Solvent selection : DMF enhances solubility of intermediates but may promote dimerization; toluene is preferred for sterically hindered reactions .

Q. What computational methods are used to predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., COX-2 binding pocket) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G*) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Substituent Effect on Activity Example
4-Methoxyphenyl ↑ Anticancer activity (electron-donating group stabilizes π-π interactions)IC₅₀ = 12 µM vs. MCF-7
5-Methylfuran ↓ Solubility but ↑ metabolic stability (resistance to CYP450 oxidation)
Halogenation (Br/Cl) ↑ Enzymatic inhibition (polar interactions with catalytic sites)

Q. How do contradictory data on biological activity across studies arise, and how can they be resolved?

  • Source of contradictions : Variability in assay protocols (e.g., ATP levels vs. resazurin for cytotoxicity) or cell line genetic drift .
  • Resolution : Standardize assays (e.g., NIH/NCATS guidelines) and validate results with orthogonal methods (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What strategies are effective in scaling up synthesis without compromising yield?

  • Flow chemistry : Reduces reaction time (from 24h to 2h) and improves heat transfer for exothermic steps .
  • Green solvents : Switch from DCM to cyclopentyl methyl ether (CPME) for safer large-scale use .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Q. How can regioselectivity challenges in electrophilic substitution be addressed?

  • Directing groups : Install temporary protecting groups (e.g., tert-butyl carbamate) to steer substitution to the 7-position of the benzoxazine ring .
  • Lewis acid mediation : FeCl₃ directs nitration to the para position of the methoxyphenyl group (yield: 78%) .

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